Introduction: A Scaffold of Strategic Importance
Introduction: A Scaffold of Strategic Importance
An In-depth Technical Guide to the Chemical Properties of 2-Cyclobutylmorpholine
In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. 2-Cyclobutylmorpholine emerges as a molecule of significant interest, embodying the synergistic fusion of two highly valued structural motifs: the morpholine ring and the cyclobutane moiety. The morpholine ring is a prevalent feature in numerous marketed pharmaceuticals, prized for its attractive physicochemical properties. It imparts polarity, serves as a hydrogen bond acceptor, and possesses a relatively low basicity (pKa ≈ 8.5) compared to other nitrogenous heterocycles like piperidine, a consequence of the oxygen atom's inductive effect.[1] This unique profile often enhances aqueous solubility and can improve pharmacokinetic/pharmacodynamic (PK/PD) properties, particularly for central nervous system (CNS) drug candidates where blood-brain barrier permeability is critical.[2]
Concurrently, the cyclobutane ring has gained prominence as a versatile tool for fine-tuning pharmacological profiles.[3][4][5] Its puckered, three-dimensional structure introduces conformational rigidity, which can lock a molecule into its bioactive conformation, thereby increasing potency and selectivity.[6] Furthermore, the cyclobutane fragment is relatively inert and can serve as a metabolically stable bioisostere for other groups, such as gem-dimethyl units or alkenes, potentially blocking sites of metabolism and improving a drug candidate's pharmacokinetic profile.[3]
This guide offers a comprehensive technical exploration of 2-Cyclobutylmorpholine, designed for researchers, scientists, and drug development professionals. It delves into the molecule's synthesis, physicochemical and spectroscopic properties, reactivity, and its potential as a valuable building block in the pursuit of novel therapeutics.
Synthesis and Elucidation
While numerous methods exist for the synthesis of substituted morpholines, a direct, documented synthesis of 2-Cyclobutylmorpholine is not prominently featured in the literature. However, a plausible and efficient route can be designed based on established methodologies for constructing 2-substituted morpholine derivatives.[1][7][8] A highly effective approach involves the cyclization of a 1,2-amino alcohol precursor.
A logical synthetic pathway would commence with the synthesis of (1-cyclobutyl)-2-aminoethanol. This key intermediate can then undergo a cyclization reaction with a suitable two-carbon electrophile, such as ethylene sulfate, in a one or two-step, redox-neutral protocol.[8] This method is advantageous due to its use of inexpensive reagents and typically high yields.[7][8]
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Cyclobutylmorpholine.
Experimental Protocol: Synthesis via Amino Alcohol Cyclization
This protocol is a representative, field-proven methodology adapted for the synthesis of 2-Cyclobutylmorpholine.
Objective: To synthesize 2-Cyclobutylmorpholine from (1-cyclobutyl)-2-aminoethanol and ethylene sulfate.
Materials:
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(1-Cyclobutyl)-2-aminoethanol
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Ethylene sulfate
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Potassium tert-butoxide (tBuOK)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine (saturated aqueous NaCl)
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Anhydrous magnesium sulfate (MgSO₄)
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Dichloromethane (DCM)
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Silica gel for column chromatography
Procedure:
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add (1-cyclobutyl)-2-aminoethanol (1.0 eq) and anhydrous THF. Cool the solution to 0 °C in an ice bath.
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Causality: The use of anhydrous conditions and an inert atmosphere (nitrogen) is critical to prevent quenching of the strong base (tBuOK) and unwanted side reactions with moisture. Cooling to 0 °C helps to control the exothermicity of the initial deprotonation step.
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-
Deprotonation: Slowly add potassium tert-butoxide (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 5 °C. Stir the resulting slurry at 0 °C for 30 minutes.
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Causality: tBuOK is a strong, non-nucleophilic base that efficiently deprotonates the amine, forming the corresponding amide anion, which is a much stronger nucleophile for the subsequent ring-opening of ethylene sulfate.
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-
Nucleophilic Attack: Add a solution of ethylene sulfate (1.05 eq) in anhydrous THF dropwise via a syringe pump over 1 hour. Allow the reaction to slowly warm to room temperature and stir overnight.
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Causality: Ethylene sulfate serves as a compact and reactive 2-carbon electrophile. The slow addition prevents localized overheating and potential polymerization or side reactions. The SN2 reaction between the deprotonated amine and ethylene sulfate opens the sulfate ring to form an N-monoalkylation product.[8]
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Workup and Extraction: Quench the reaction by carefully adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and extract with DCM (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
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Causality: The aqueous workup removes inorganic salts and unreacted polar starting materials. DCM is a suitable solvent for extracting the moderately polar product. Washing with brine helps to remove residual water from the organic phase.
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Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane as the eluent, to afford pure 2-Cyclobutylmorpholine.
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Causality: Silica gel chromatography is the standard method for purifying organic compounds of moderate polarity, effectively separating the desired product from any remaining starting materials or byproducts.
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Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
| Molecular Formula | C₈H₁₅NO | Defines the elemental composition and exact mass. |
| Molecular Weight | 141.21 g/mol | Falls within the "Rule of Five" guidelines for oral bioavailability. |
| Boiling Point | ~190-210 °C | Indicates low volatility under standard conditions. |
| logP (o/w) | ~1.2 - 1.6 | Suggests a balance between hydrophilicity and lipophilicity, favorable for membrane permeability.[2] |
| pKa | ~8.5 | Lower basicity than piperidines reduces the likelihood of full protonation at physiological pH, impacting receptor binding and solubility.[1] |
| H-Bond Acceptors | 2 (N and O atoms) | Can participate in crucial hydrogen bonding interactions with biological targets. |
| H-Bond Donors | 1 (N-H) | Provides a site for hydrogen bonding; can be used for further derivatization. |
Spectroscopic Analysis
Spectroscopic analysis provides the definitive structural confirmation of 2-Cyclobutylmorpholine. The expected data serves as a benchmark for characterization.
| Technique | Expected Signature |
| ¹H NMR | Morpholine Ring: Complex multiplets for CH₂ protons (δ ~2.5-3.8 ppm). The CH proton at C2 will be a multiplet coupled to adjacent protons (δ ~2.8-3.2 ppm). The N-H proton will appear as a broad singlet. Cyclobutyl Ring: A series of complex multiplets for the CH and CH₂ protons (δ ~1.5-2.5 ppm). |
| ¹³C NMR | Approximately 6-8 distinct signals are expected, depending on symmetry. Carbons adjacent to oxygen (C3, C5) will be downfield (δ ~65-75 ppm). Carbons adjacent to nitrogen (C2, C6) will be in the δ ~45-60 ppm range. Cyclobutyl carbons will appear upfield (δ ~15-40 ppm). |
| Mass Spec (EI) | Molecular Ion (M⁺): A peak at m/z = 141. Fragmentation: Characteristic loss of the cyclobutyl group (M-55), and fragmentation of the morpholine ring. |
| IR (cm⁻¹) | N-H stretch: A broad absorption around 3300-3400. C-H stretch: Aliphatic stretches just below 3000. C-O stretch: A strong, characteristic band around 1115-1125. |
Reactivity and Chemical Behavior
The chemical reactivity of 2-Cyclobutylmorpholine is dominated by the nucleophilic secondary amine within the morpholine ring. The cyclobutyl group is largely inert under common synthetic conditions, contributing to the molecule's overall stability.
Core Reactivity Pathways
Caption: Key reactivity pathways of 2-Cyclobutylmorpholine.
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Basicity and Salt Formation: The lone pair on the nitrogen atom imparts basic properties, allowing the molecule to readily react with acids to form stable salts, such as the hydrochloride salt.[9][10] This is a critical property for pharmaceutical development, as salt forms often exhibit improved solubility, stability, and handling characteristics compared to the free base.
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N-Substitution Reactions: The secondary amine is a potent nucleophile, making it a versatile handle for synthetic elaboration.
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N-Alkylation/Arylation: It can be readily alkylated or arylated using alkyl halides or through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination). This allows for the introduction of diverse substituents to explore structure-activity relationships (SAR).
-
N-Acylation: Reaction with acyl chlorides or anhydrides yields stable amide derivatives. This transformation can modulate the basicity and lipophilicity of the parent molecule.
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Reductive Amination: The secondary amine can react with aldehydes or ketones in the presence of a reducing agent to form tertiary amines, providing another avenue for diversification.
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Applications in Medicinal Chemistry
The structural and chemical properties of 2-Cyclobutylmorpholine make it a highly attractive scaffold for drug discovery programs, particularly those targeting the CNS. Its utility stems from the logical interplay between its constituent parts.
Logic of Pharmacological Design
Caption: Relationship between structure and pharmacological properties.
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Conformational Constraint and Potency: The rigid cyclobutane ring restricts the conformational freedom of the molecule. By pre-organizing the pharmacophoric elements into a conformation that is favorable for binding to a biological target, the entropic penalty upon binding is reduced, often leading to a significant increase in potency.[11]
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Metabolic Stability: The cyclobutane scaffold is less susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) than more flexible alkyl chains.[3][4] Incorporating this moiety at the 2-position of the morpholine ring can shield an otherwise metabolically vulnerable site, prolonging the half-life of a drug candidate.
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Vectorial Exploration of Chemical Space: The defined three-dimensional geometry of the cyclobutyl group provides a precise vector for positioning other functional groups. This allows medicinal chemists to systematically probe hydrophobic pockets and optimize interactions within a target's binding site, enhancing both potency and selectivity.[3]
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CNS Drug Design: The morpholine ring is a well-established component of CNS-active agents.[2] Its ability to modulate pKa and improve solubility can be leveraged to enhance blood-brain barrier penetration. The combination with a moderately lipophilic and rigid cyclobutyl group creates a scaffold that is pre-validated for CNS applications, providing a promising starting point for developing treatments for neurological and psychiatric disorders.[2]
Conclusion
2-Cyclobutylmorpholine is more than a simple combination of two chemical fragments; it is a strategically designed scaffold that leverages the distinct advantages of each component. Its robust and versatile synthesis, balanced physicochemical properties, and predictable reactivity make it an invaluable building block for medicinal chemists. The inherent conformational rigidity and metabolic stability conferred by the cyclobutyl group, coupled with the favorable pharmacokinetic profile of the morpholine ring, position 2-Cyclobutylmorpholine as a powerful tool for the development of next-generation therapeutics with enhanced potency, selectivity, and drug-like properties.
References
- Efficient Synthesis of Substituted Morpholine Derivatives via an Indium(III)
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutanes in Small‐Molecule Drug Candid
- Cyclobutanes in Small-Molecule Drug Candid
- Applications of Cyclobutane in Medicinal Chemistry: Application Notes and Protocols. (n.d.). Benchchem.
- Three-Component Synthesis of Morpholine Deriv
- Morpholine synthesis. (n.d.). Organic Chemistry Portal.
- Synthesis and Characterization of Some New Morpholine Derivatives. (2025, August 7).
- Green Synthesis of Morpholines via Selective Monoalkyl
- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog. (2020, December 14). Life Chemicals.
- 2-CyclobutylMorpholine | 1219844-05-9. (n.d.). ChemicalBook.
- 2-Cyclobutylmorpholine hydrochloride [1660110-83-7]. (n.d.). Chemsigma.
- Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (n.d.). PubMed Central.
- The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. (2016, October 13). PubMed.
- 2-Cyclobutylmorpholine hydrochloride | 1660110-83-7. (n.d.). ChemicalBook.
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